N-(1-Phenyl-2-(pyridin-4-yl)ethyl)aniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H18N2 |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
N-(1-phenyl-2-pyridin-4-ylethyl)aniline |
InChI |
InChI=1S/C19H18N2/c1-3-7-17(8-4-1)19(15-16-11-13-20-14-12-16)21-18-9-5-2-6-10-18/h1-14,19,21H,15H2 |
InChI Key |
PCAJNECRVNQDGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=NC=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for N 1 Phenyl 2 Pyridin 4 Yl Ethyl Aniline and Its Derivatives
Direct Reductive Amination Strategies
Reductive amination is a highly effective method for forming amine bonds. masterorganicchemistry.com This process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is subsequently reduced in situ to the target amine. For the synthesis of N-(1-Phenyl-2-(pyridin-4-yl)ethyl)aniline, this strategy starts with the condensation of 1-phenyl-2-(pyridin-4-yl)ethan-1-one with aniline (B41778).
The cornerstone of this approach is the formation of an N-(1-phenyl-2-(pyridin-4-yl)ethylidene)aniline intermediate via the condensation of 1-phenyl-2-(pyridin-4-yl)ethan-1-one and aniline. redalyc.orgnih.gov This reaction is typically catalyzed by an acid and involves the nucleophilic attack of the aniline nitrogen on the carbonyl carbon, followed by dehydration to yield the Schiff base (imine). wikipedia.org
Once the imine is formed, it is reduced to the corresponding secondary amine. A variety of reducing agents can be employed for this transformation, with the choice often dictated by the need for chemoselectivity and mild reaction conditions.
Table 1: Common Reducing Agents for Imine Reduction
| Reducing Agent | Typical Conditions | Notes |
|---|---|---|
| Sodium Borohydride (B1222165) (NaBH₄) | Methanol or Ethanol, Room Temp | A common, mild, and cost-effective reagent. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Highly selective for imines over ketones and aldehydes, allowing for one-pot reactions. masterorganicchemistry.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) or Tetrahydrofuran (THF) | A mild and effective reagent, often used for reductive amination of a wide range of substrates. masterorganicchemistry.com |
The reaction proceeds by the hydride transfer from the reducing agent to the electrophilic carbon of the imine C=N double bond, yielding the final this compound product.
A key challenge in the reductive amination step is achieving chemoselectivity. The reducing agent must selectively reduce the imine C=N bond without affecting other reducible functional groups within the molecule, namely the phenyl and pyridine (B92270) rings.
The pyridine ring, being electron-deficient, can be susceptible to reduction under certain conditions, particularly vigorous catalytic hydrogenation. Similarly, while reduction of the phenyl ring (hydrogenation) requires harsh conditions, milder reagents are preferred to ensure the integrity of the aromatic systems.
Reagents like sodium borohydride and its derivatives are generally preferred for their high chemoselectivity. researchgate.net Sodium cyanoborohydride (NaBH₃CN) is particularly advantageous as it is most reactive at a slightly acidic pH, conditions under which imine formation is favored, and it selectively reduces the protonated iminium ion over any unreacted ketone. masterorganicchemistry.com This allows the entire reductive amination process to be carried out in a single pot, enhancing efficiency. The use of solid acid-activated sodium borohydride under solvent-free conditions has also been reported as a green and efficient method for the chemoselective reduction of imines. researchgate.net
Carbon-Nitrogen Bond Formation Reactions
Modern synthetic chemistry offers powerful tools for constructing C-N bonds, particularly through transition-metal-catalyzed cross-coupling reactions. These methods provide alternative and often more versatile routes to N-aryl amines compared to classical methods.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone of modern C-N bond formation. wikipedia.orgopenochem.orgacsgcipr.org It allows for the coupling of an amine with an aryl halide or sulfonate. libretexts.org In the context of synthesizing the target molecule, this could be approached in two ways:
Coupling of aniline with a 1-phenyl-2-(pyridin-4-yl)ethyl halide or triflate.
Coupling of a 1-phenyl-2-(pyridin-4-yl)ethanamine (B8702548) derivative with a phenyl halide.
The reaction typically employs a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with a phosphine (B1218219) ligand (e.g., BINAP, P(t-Bu)₃) and a base (e.g., NaOt-Bu, Cs₂CO₃). libretexts.org The choice of ligand is crucial for the reaction's success, with sterically hindered and electron-rich phosphines often providing the best results. acsgcipr.orglibretexts.org The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation, and finally, reductive elimination to yield the N-arylated product and regenerate the catalyst. libretexts.org This method is known for its broad substrate scope and functional group tolerance. wikipedia.org
Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction for forming C-N bonds, typically by coupling an amine with an aryl halide. wikipedia.orgorganic-chemistry.org While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern protocols use catalytic amounts of copper salts (e.g., CuI) with ligands such as diamines or phenanthroline, allowing the reaction to proceed under milder conditions. wikipedia.orgnih.gov Similar to the Buchwald-Hartwig approach, this reaction could involve coupling aniline with an appropriately functionalized 1-phenyl-2-(pyridin-4-yl)ethyl precursor. nih.gov Although often requiring higher temperatures than palladium-catalyzed methods, the Ullmann reaction is a valuable alternative, especially given the lower cost of copper catalysts. wikipedia.org
Table 2: Comparison of C-N Coupling Reactions
| Reaction | Catalyst System | Typical Substrates | Advantages |
|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium salt + Phosphine ligand | Aryl halides/triflates + Amines | Mild conditions, broad scope, high yields. wikipedia.orgacsgcipr.org |
The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base. wikipedia.orgresearchgate.net This reaction involves an active hydrogen compound (like a ketone), an aldehyde, and a primary or secondary amine. wikipedia.org
To synthesize the this compound scaffold, a plausible Mannich-type approach would involve the reaction of acetophenone (B1666503) (as the active hydrogen compound), pyridine-4-carboxaldehyde, and aniline. This would proceed via the formation of a Schiff base between aniline and pyridine-4-carboxaldehyde, which then acts as an electrophile for the enol form of acetophenone. wikipedia.org The product of this reaction is a β-amino ketone, specifically 3-anilino-3-(pyridin-4-yl)-1-phenylpropan-1-one.
This intermediate possesses the core carbon-nitrogen framework of the target molecule. To obtain this compound, the carbonyl group of the β-amino ketone intermediate must be reduced to a methylene (B1212753) group (CH₂). This can be accomplished through standard ketone reduction methods, such as the Wolff-Kishner or Clemmensen reduction, or a two-step process involving reduction to an alcohol followed by deoxygenation. The development of one-pot, multi-component reactions is a significant area of research, offering atom economy and reduced waste. researchgate.netias.ac.in Various catalysts, including Lewis acids like zirconium oxychloride or organocatalysts like proline, have been shown to efficiently promote Mannich reactions. organic-chemistry.orgnih.gov
Derivatization Strategies of the this compound Core
Once the core structure of this compound is synthesized, it can be further modified to create a library of derivatives. Functionalization can be targeted at the aniline ring, the pendant phenyl group, or the pyridine moiety.
Aniline Ring Modification: The amino group is a strong activating, ortho-, para-director for electrophilic aromatic substitution. Reactions such as halogenation, nitration, or Friedel-Crafts acylation would primarily occur at the positions ortho and para to the nitrogen atom. The nitrogen itself can also be acylated or alkylated.
Phenyl Ring Modification: The unsubstituted phenyl ring can also undergo electrophilic aromatic substitution, although it is less activated than the aniline ring. Standard protocols for halogenation, nitration, and sulfonation can be applied, leading to substitution primarily at the para position due to steric hindrance.
Pyridine Moiety Functionalization: The pyridine ring is an electron-deficient heterocycle, which makes it resistant to electrophilic substitution but susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. nih.gov The nitrogen atom can be oxidized to an N-oxide, which activates the ring for further reactions. Additionally, modern C-H activation and functionalization methods offer pathways to introduce substituents directly onto the pyridine ring. nih.govchemrxiv.org For instance, incorporating functional groups into the pyridine nucleus is a known strategy to enhance biological properties. nih.gov
These derivatization strategies allow for the systematic exploration of the structure-activity relationship of this chemical scaffold.
N-Alkylation and N-Acylation Reactions
The secondary amine nitrogen in this compound is a primary site for functionalization through N-alkylation and N-acylation reactions. These transformations are fundamental in organic synthesis for building molecular complexity and modulating the electronic properties of the nitrogen atom.
N-Alkylation
The direct N-alkylation of secondary amines to form tertiary amines is a common and useful transformation. wikipedia.org This reaction typically involves the treatment of the amine with an alkyl halide in the presence of a base. The amine acts as a nucleophile, displacing the halide from the alkylating agent. wikipedia.org The base is required to neutralize the hydrohalic acid byproduct, preventing the protonation and deactivation of the starting amine. A variety of bases can be employed, including potassium hydride, triethylamine, or sodium bicarbonate. jst.go.jpresearchgate.net
For this compound, this methodology allows for the introduction of a wide range of alkyl groups, from simple methyl and ethyl groups to more complex moieties like benzyl (B1604629) groups. The choice of solvent and base can be optimized to achieve high yields. While direct alkylation is often straightforward, a potential side reaction is the formation of a quaternary ammonium (B1175870) salt if the resulting tertiary amine undergoes further alkylation. researchgate.net
Interactive Table 1: Examples of N-Alkylation Reactions Below are representative examples of N-alkylation reactions on the parent compound.
| Alkylating Agent | Reagent/Catalyst | Product Name |
| Methyl iodide | K₂CO₃, Acetonitrile | N-Methyl-N-(1-phenyl-2-(pyridin-4-yl)ethyl)aniline |
| Ethyl bromide | NaHCO₃, DMF | N-Ethyl-N-(1-phenyl-2-(pyridin-4-yl)ethyl)aniline |
| Benzyl chloride | Triethylamine, THF | N-Benzyl-N-(1-phenyl-2-(pyridin-4-yl)ethyl)aniline |
N-Acylation
N-acylation is the reaction of an amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. crunchchemistry.co.uk This reaction is highly efficient for both primary and secondary amines. researchgate.net The acylation of anilines can be performed using acetyl chloride in the presence of a base like potassium carbonate, often facilitated by a phase transfer catalyst. researchgate.net The mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate). crunchchemistry.co.uk
Acylating the nitrogen of this compound not only creates a new amide derivative but also significantly alters the electronic properties of the aniline moiety. The resulting amide is less basic and the N-acyl group is a moderate deactivator for electrophilic aromatic substitution, a property that can be exploited for controlling regioselectivity in subsequent reactions on the phenyl ring.
Interactive Table 2: Examples of N-Acylation Reactions The following table illustrates potential N-acylation reactions.
| Acylating Agent | Reagent/Catalyst | Product Name |
| Acetyl chloride | Pyridine, CH₂Cl₂ | N-(1-Phenyl-2-(pyridin-4-yl)ethyl)-N-phenylacetamide |
| Acetic anhydride | Anhydrous Sodium Acetate | N-(1-Phenyl-2-(pyridin-4-yl)ethyl)-N-phenylacetamide |
| Benzoyl chloride | 10% aq. NaOH, CH₂Cl₂ | N-(1-Phenyl-2-(pyridin-4-yl)ethyl)-N-phenylbenzamide |
Aromatic Substitution Reactions on Phenyl and Pyridine Rings
The two aromatic systems within the molecule, the phenyl ring and the pyridine ring, exhibit distinct reactivities, allowing for selective functionalization.
Phenyl Ring Substitution
The N-substituted amino group attached to the phenyl ring is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. wikipedia.orgbyjus.com This is due to the ability of the nitrogen's lone pair to donate electron density into the aromatic π-system, stabilizing the cationic intermediate (the sigma complex) formed during the attack of an electrophile. wikipedia.org This enhanced reactivity makes the phenyl ring susceptible to a variety of EAS reactions, including halogenation, nitration, and sulfonation.
However, the high reactivity of anilines can lead to challenges such as polysubstitution. byjus.com Furthermore, under strongly acidic conditions (e.g., in nitration or sulfonation), the aniline nitrogen can be protonated to form an anilinium ion. This protonated group is strongly deactivating and a meta-director. byjus.com To overcome these issues, the reactivity of the nitrogen can be moderated by converting it to an amide via N-acylation, as described previously. The resulting N-acyl group is still an ortho-, para-director but is less activating, allowing for more controlled, monosubstituted reactions. libretexts.org
Interactive Table 3: Examples of Electrophilic Aromatic Substitution on the Phenyl Ring This table shows potential EAS reactions, likely performed on the N-acylated derivative for better control.
| Reaction | Reagent/Catalyst | Major Product(s) (Ortho/Para Isomers) |
| Bromination | Br₂, FeBr₃ | N-(4-Bromophenyl)-N-(1-phenyl-2-(pyridin-4-yl)ethyl)acetamide |
| Nitration | HNO₃, H₂SO₄ | N-(4-Nitrophenyl)-N-(1-phenyl-2-(pyridin-4-yl)ethyl)acetamide |
| Sulfonation | Fuming H₂SO₄ | 4-((N-(1-Phenyl-2-(pyridin-4-yl)ethyl)acetamido)benzenesulfonic acid |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | N-(4-Acetylphenyl)-N-(1-phenyl-2-(pyridin-4-yl)ethyl)acetamide |
Pyridine Ring Substitution
In contrast to the electron-rich phenyl ring of the aniline moiety, the pyridine ring is an electron-deficient aromatic system. The electronegative nitrogen atom withdraws electron density from the ring, making it significantly less reactive towards electrophilic aromatic substitution than benzene. wikipedia.orgquimicaorganica.org EAS reactions on pyridine, if they occur, require harsh conditions and typically yield the 3-substituted product. quimicaorganica.orgquora.comaklectures.com The reaction is further complicated because the ring nitrogen is easily protonated or complexes with Lewis acids used as catalysts, which adds a positive charge and further deactivates the ring. wikipedia.org
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA), especially at the 2- and 4-positions (ortho and para to the nitrogen). stackexchange.comechemi.comquora.com This is because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.com In the case of this compound, the 4-position is already substituted. Therefore, nucleophilic substitution would require the presence of a good leaving group (e.g., a halide) at the 2- or 6-position of the pyridine ring. A well-known example of this type of reaction is the Chichibabin reaction, which involves the amination of pyridine with sodium amide.
An alternative strategy to functionalize the pyridine ring via electrophilic substitution is to first convert it to a pyridine-N-oxide. The N-oxide is more reactive than pyridine itself towards EAS, and it directs incoming electrophiles to the 4-position. wikipedia.orgrsc.org Subsequent reduction of the N-oxide would restore the pyridine ring.
Interactive Table 4: Examples of Potential Pyridine Ring Reactions This table outlines hypothetical reactions to modify the pyridine moiety.
| Reaction Type | Reagent/Catalyst | Starting Material Modification | Product |
| Nucleophilic Substitution | NaNH₂, Toluene | Introduction of a leaving group (e.g., Cl) at C-2 | 2-Amino-4-(...ethyl)pyridine derivative |
| Nucleophilic Substitution | NaOCH₃, CH₃OH | Introduction of a leaving group (e.g., Br) at C-2 | 2-Methoxy-4-(...ethyl)pyridine derivative |
| Electrophilic Nitration (via N-Oxide) | 1. m-CPBA; 2. HNO₃, H₂SO₄; 3. PCl₃ | Parent Compound | 3-Nitro-4-(...ethyl)pyridine derivative |
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Advanced Structural Elucidation and Spectroscopic Characterization
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a molecule. Through ionization and subsequent analysis of the mass-to-charge ratio (m/z) of the resulting ions, MS provides a molecular fingerprint.
For N-(1-Phenyl-2-(pyridin-4-yl)ethyl)aniline, high-resolution mass spectrometry (HRMS) would confirm its exact molecular weight. The expected monoisotopic mass of this compound (C₂₀H₂₀N₂) is approximately 288.1626 g/mol . Electron ionization (EI) is a common technique that would not only reveal the molecular ion peak (M⁺) but also induce characteristic fragmentation, offering valuable insights into the molecule's connectivity.
The fragmentation of this compound is anticipated to occur at the weakest bonds. The bond between the ethyl bridge and the phenyl and pyridin-4-yl rings, as well as the C-N bond of the aniline (B41778) moiety, are likely points of cleavage. The most prominent fragmentation pathway would likely be the benzylic cleavage, leading to the formation of a stable tropylium-like ion or a pyridin-4-ylmethyl cation.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| Predicted m/z | Proposed Fragment Ion | Structural Formula of Fragment |
| 288.16 | [M]⁺ | [C₂₀H₂₀N₂]⁺ |
| 196.12 | [M - C₇H₇]⁺ | [C₁₃H₁₃N₂]⁺ |
| 182.10 | [M - C₆H₅NH]⁺ | [C₁₄H₁₃N]⁺ |
| 93.06 | [C₆H₅NH₂]⁺ | [C₆H₇N]⁺ |
| 92.05 | [C₅H₄NCH₂]⁺ | [C₆H₆N]⁺ |
| 91.05 | [C₇H₇]⁺ | [C₇H₇]⁺ |
Note: This data is predictive and based on common fragmentation patterns for similar chemical structures. Actual experimental results may vary.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions can be determined.
The crystal structure of this compound would reveal the spatial orientation of its phenyl, aniline, and pyridin-4-yl rings. This information is crucial for understanding its physical properties and how it interacts with other molecules.
Table 2: Representative Dihedral Angles in Related Phenyl-Pyridinyl-Ethylamine Structures
| Dihedral Angle | Description | Typical Value (degrees) |
| C1-Cα-Cβ-C2 | Phenyl-Ethyl-Pyridinyl Backbone | 60-70° (gauche) or ~180° (anti) |
| C(aryl)-Cα-N-C(aryl) | Torsion around the Cα-N bond | 110-130° |
| Cα-Cβ-C(pyridyl)-N(pyridyl) | Orientation of Pyridinyl Ring | 30-50° |
Note: These values are illustrative and based on crystallographic data of structurally similar compounds. The actual dihedral angles for this compound would need to be determined experimentally.
In the solid state, molecules of this compound would be held together by a network of non-covalent interactions. The presence of aromatic rings facilitates π-π stacking interactions, where the electron-rich π systems of adjacent phenyl or pyridinyl rings align. These interactions can be either face-to-face or offset.
Table 3: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| Hydrogen Bonding | N-H (Aniline) | N (Pyridinyl) | 2.8 - 3.2 |
| π-π Stacking | Phenyl/Pyridinyl Ring | Phenyl/Pyridinyl Ring | 3.3 - 3.8 (Centroid-to-Centroid) |
| C-H···π Interaction | C-H (Aromatic/Aliphatic) | π-system (Phenyl/Pyridinyl) | 2.5 - 2.9 (H to Ring Centroid) |
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Computational and Theoretical Chemistry Studies of N 1 Phenyl 2 Pyridin 4 Yl Ethyl Aniline
Spectroscopic Property Predictions
Computational Vibrational Frequency Analysis
A complete theoretical vibrational frequency analysis for N-(1-Phenyl-2-(pyridin-4-yl)ethyl)aniline would provide a detailed map of its molecular motions. While specific experimental or computational data for this molecule is not available in the current literature, the expected vibrational modes can be inferred from studies on its fundamental components: the aniline (B41778), phenyl, and pyridine (B92270) rings, as well as the ethyl linker.
Computational methods, particularly Density Functional Theory (DFT) with basis sets such as 6-311++G(d,p), are standard for predicting vibrational spectra. nih.govresearchgate.net The analysis for this compound would be expected to show a complex spectrum with distinct regions corresponding to the vibrations of each functional group.
Expected Vibrational Modes:
Aniline Moiety: The N-H stretching vibration of the secondary amine is anticipated to appear in the range of 3300-3500 cm⁻¹. The C-N stretching vibrations would likely be observed in the 1250-1350 cm⁻¹ region. Aromatic C-H stretching from the aniline ring would be expected above 3000 cm⁻¹, while the characteristic ring breathing and deformation modes would appear in the fingerprint region (below 1600 cm⁻¹).
Pyridine Moiety: The C-H stretching vibrations of the pyridine ring are also expected to be in the 3000-3100 cm⁻¹ range. cdnsciencepub.com The C=C and C=N stretching vibrations within the pyridine ring typically result in a series of sharp bands between 1400 cm⁻¹ and 1600 cm⁻¹. Ring deformation and breathing vibrations of the pyridine ring would also contribute to the complexity of the fingerprint region.
Phenyl Moiety: Similar to the aniline and pyridine rings, the C-H stretching vibrations of the phenyl group would be found above 3000 cm⁻¹. The characteristic C=C stretching vibrations of the phenyl ring would appear around 1450-1600 cm⁻¹.
Ethyl Linker: The aliphatic C-H stretching vibrations (symmetric and asymmetric) of the CH and CH₂ groups in the ethyl linker are expected in the 2850-3000 cm⁻¹ region. Bending and scissoring vibrations of these groups would be observed around 1450 cm⁻¹.
A potential energy distribution (PED) analysis would be crucial for a definitive assignment of the vibrational modes, as significant mixing of vibrations is expected in a molecule of this complexity. nih.gov
Conformational Analysis and Potential Energy Surface Studies
The conformational landscape of this compound is expected to be complex due to the presence of multiple rotatable single bonds. A thorough conformational analysis would involve mapping the potential energy surface (PES) by systematically rotating these bonds to identify stable conformers (local minima) and the transition states that connect them. sydney.edu.aulibretexts.orgrsc.org
The key dihedral angles that would define the conformational space of this molecule are:
Rotation around the C(phenyl)-C(ethyl) bond.
Rotation around the C(ethyl)-C(ethyl) bond.
Rotation around the C(ethyl)-N(aniline) bond.
Rotation around the N(aniline)-C(aniline ring) bond.
Computational studies on similar flexible molecules, such as substituted piperidines and N-substituted 1,3-oxazines, have demonstrated the utility of methods like DFT and Møller-Plesset perturbation theory (MP2) for elucidating conformational preferences. nih.govresearchgate.net For this compound, it is anticipated that the most stable conformers would be those that minimize steric hindrance between the bulky phenyl, pyridinyl, and aniline groups. Intramolecular interactions, such as hydrogen bonding (if applicable in a protonated form) or π-π stacking between the aromatic rings, could also play a significant role in stabilizing certain conformations.
A detailed PES study would reveal the energy barriers to rotation around the key single bonds, providing insight into the molecule's flexibility and the accessibility of different conformational states at various temperatures.
Advanced Computational Methods for Reactivity Predictions
Electrophilic and Nucleophilic Site Analysis
The reactivity of this compound can be predicted by analyzing its electronic structure to identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites. A common approach for this is the calculation of the Molecular Electrostatic Potential (MEP). nih.govresearchgate.net
The MEP provides a visual representation of the charge distribution on the molecule's surface. For this compound, the following predictions can be made based on the known electronic properties of its constituent moieties:
Nucleophilic Sites: The nitrogen atom of the pyridine ring is expected to be a primary nucleophilic center due to its lone pair of electrons. The nitrogen atom of the aniline group is also a potential nucleophilic site, although its nucleophilicity may be slightly reduced due to the delocalization of its lone pair into the aromatic ring. The π-systems of the electron-rich aniline and phenyl rings can also act as nucleophiles in certain reactions.
Electrophilic Sites: The hydrogen atom of the N-H group in the aniline moiety would be acidic and thus an electrophilic site. The carbon atoms of the pyridine ring, particularly those adjacent to the electronegative nitrogen atom, are likely to be electrophilic.
Further quantitative analysis of reactivity can be achieved through the calculation of Fukui functions, which provide information about the local reactivity of different atomic sites in the molecule.
Transition State Modeling
Transition state (TS) modeling is a powerful computational tool for investigating the mechanisms and kinetics of chemical reactions. mit.eduucsb.edu A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. libretexts.org
For any proposed reaction involving this compound, computational methods can be employed to locate the structure of the transition state. This is typically achieved using optimization algorithms that search for a stationary point with one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. youtube.com
For example, in a hypothetical N-alkylation reaction of the aniline nitrogen, TS modeling could be used to determine the geometry of the transition state, including the bond lengths of the forming and breaking bonds. The energy of the transition state relative to the reactants would provide the activation energy of the reaction, which is a key determinant of the reaction rate.
Given the complexity of this compound, TS modeling would be essential for understanding the regioselectivity and stereoselectivity of its reactions, as well as for designing catalysts that could promote specific chemical transformations.
Structure Activity Relationship Sar Investigations of N 1 Phenyl 2 Pyridin 4 Yl Ethyl Aniline Analogs
Impact of Substituent Modifications on Biological Activities (In Vitro Studies)
In vitro assays are fundamental in deciphering the direct effects of structural changes on the biological activity of N-(1-Phenyl-2-(pyridin-4-yl)ethyl)aniline analogs. These studies provide a controlled environment to assess how modifications to the molecule influence its interaction with biological targets.
The position of the nitrogen atom within the pyridine (B92270) ring can significantly influence the electronic properties and spatial arrangement of the entire molecule, thereby affecting its biological activity. While direct comparative studies on the biological activity of pyridin-2-yl versus pyridin-4-yl isomers of N-(1-Phenyl-2-phenylethyl)aniline are not extensively documented in publicly available research, the principles of positional isomerism can be understood from studies on analogous molecular frameworks.
For instance, in a series of phenylmethylene pyridineacetonitrile derivatives, the linkage position of the pyridine ring (ortho, meta, or para) was found to impact the molecule's configuration and conjugation, leading to different photophysical properties. mdpi.com Specifically, a bathochromic shift in absorption and fluorescence emission was observed when the linking position changed from meta to ortho and para, suggesting enhanced intramolecular conjugation with the ortho and para isomers. mdpi.com The para-substituted pyridine ring demonstrated the strongest electron-accepting ability among the isomers. mdpi.com
These findings suggest that the position of the pyridine nitrogen in N-(1-Phenyl-2-(pyridin-yl)ethyl)aniline analogs could similarly modulate their electron density distribution and three-dimensional shape. A pyridin-4-yl isomer, for example, would have a different dipole moment and hydrogen bonding capacity compared to a pyridin-2-yl isomer. Such differences can directly impact receptor binding or enzyme inhibition. In the context of this compound, the pyridin-4-yl moiety's ability to act as a hydrogen bond acceptor is a key feature that would be altered by shifting the nitrogen to the 2-position.
| Isomer | Key Property Difference | Potential Impact on Biological Activity |
|---|---|---|
| Pyridin-4-yl | Stronger electron-accepting character. mdpi.com | May enhance interactions with electron-rich pockets in a biological target. |
| Pyridin-2-yl | Potential for chelation with metal ions in metalloenzymes due to the proximity of the nitrogen to the ethyl linker. | Could lead to a different pharmacological profile or mechanism of action. |
Chirality plays a pivotal role in the interaction of small molecules with biological macromolecules, which are themselves chiral. The this compound scaffold contains a chiral center at the carbon atom of the ethyl linker attached to the phenyl and aniline (B41778) groups. Consequently, it can exist as two enantiomers, (R)- and (S)-N-(1-Phenyl-2-(pyridin-4-yl)ethyl)aniline. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, with one enantiomer often being more potent (the eutomer) while the other may be less active or even contribute to off-target effects (the distomer).
The differential activity of enantiomers arises from their distinct three-dimensional arrangements, which dictate how they fit into a chiral binding pocket of a protein or receptor. One enantiomer may be able to form key interactions (e.g., hydrogen bonds, hydrophobic interactions, or ionic bonds) with the target that the other cannot.
| Stereoisomer | Potential Biological Activity Profile | Rationale |
|---|---|---|
| Eutomer (more active enantiomer) | Higher affinity and/or efficacy for the biological target. | Optimal three-point interaction with the chiral binding site. |
| Distomer (less active enantiomer) | Lower affinity, inactivity, or different biological activity. | Suboptimal or lack of complementary interactions with the binding site. |
Modifications to the aniline and phenyl rings of the this compound scaffold have been a key strategy in SAR studies to enhance potency and modulate physicochemical properties. The nature and position of substituents on these aromatic rings can influence the molecule's electronic properties, lipophilicity, and steric profile.
Aniline Ring Substitutions: The aniline nitrogen and its attached phenyl ring are often involved in crucial interactions with biological targets. Substituents on the aniline phenyl ring can modulate the basicity of the aniline nitrogen and introduce new interaction points. For example, in a series of N-{4-[4-(aryl)piperazine-1-yl]-phenyl}-amine derivatives, substitutions on the terminal phenyl ring were explored for their impact on 5-HT1A receptor affinity. nih.gov
Phenyl Ring Substitutions: The phenyl group attached to the chiral center also presents an opportunity for modification. Electron-donating or electron-withdrawing groups on this ring can alter the electronic environment of the core structure. In studies of pyrazolo[1,5-a]pyrimidin-7-amines, analogs with a 3-(4-fluoro)phenyl group exhibited potent in vitro growth inhibition of M. tuberculosis. nih.gov Furthermore, a clearer SAR was observed with 4'-substituted analogues, where electron-donating groups, particularly strong amine-based donors, were associated with higher activity, while electron-withdrawing groups led to inactivity. nih.gov
| Ring | Substituent Type | General Effect on Activity | Example from Analogous Systems |
|---|---|---|---|
| Aniline Phenyl Ring | Electron-Donating Groups (e.g., -OCH3, -CH3) | Can increase electron density on the aniline nitrogen, potentially enhancing hydrogen bonding or ionic interactions. | In some series, these can improve potency. |
| Electron-Withdrawing Groups (e.g., -Cl, -CF3) | Can decrease the basicity of the aniline nitrogen and may introduce halogen bonding interactions. | Activity can be increased or decreased depending on the specific target interaction. | |
| Phenyl Ring | Electron-Donating Groups (e.g., -NH2, -N(CH3)2) | Often associated with increased potency. nih.gov | 4'-N-morpholine derivative showed excellent inhibitory data against M. tuberculosis. nih.gov |
| Electron-Withdrawing Groups (e.g., -NO2, -CN) | Can lead to a decrease or loss of activity. nih.gov | Analogs with electron-withdrawing groups were inactive. nih.gov |
In related structures like N-(2-phenylethyl)nitroaniline derivatives, the conformation around the ethyl C-C bond can lead to different spatial arrangements of the aromatic rings. researchgate.net An anti conformation can result in the phenyl and aniline rings being essentially parallel, while a gauche conformation can lead to a nearly perpendicular arrangement. researchgate.net This conformational flexibility, governed by the ethyl linker, is crucial for the molecule to adopt the correct orientation within a binding site.
Strategies for modulating the ethyl linker could include:
Homologation: Increasing the linker length to a propyl or butyl chain could alter the distance between the key pharmacophoric groups, which may be beneficial or detrimental depending on the target's architecture.
Introduction of Rigidity: Incorporating a double bond (e.g., creating a vinyl linkage) or integrating the linker into a cyclic system would restrict conformational freedom. This can be advantageous if the rigid conformation is the bioactive one, as it reduces the entropic penalty of binding.
Substitution on the Linker: Adding substituents, such as a methyl group, to the ethyl chain would introduce a new chiral center and could provide additional steric interactions with the target, potentially enhancing selectivity or potency.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can be invaluable in drug discovery for predicting the activity of novel compounds, prioritizing synthetic efforts, and providing insights into the molecular properties that drive activity.
The development of a robust QSAR model for this compound analogs would involve a dataset of compounds with experimentally determined biological potencies (e.g., IC50 or EC50 values). Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electronic fields).
Several studies on structurally related compounds have successfully employed QSAR modeling. For instance, 3D-QSAR models (CoMFA and CoMSIA) were developed for N-(pyridin-4-ylmethyl)aniline derivatives as KDR inhibitors, yielding models with good predictive power. In another study on 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives, both linear and non-linear QSAR models were developed to predict IC50 values against osteosarcoma. The non-linear model, using gene expression programming, showed excellent predictive performance and consistency with experimental values.
A typical workflow for developing a predictive QSAR model for this compound analogs would include:
Data Set Preparation: Curation of a diverse set of analogs with a wide range of biological activities.
Descriptor Calculation: Generation of a large pool of constitutional, topological, physicochemical, and 3D descriptors.
Model Building: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to build the QSAR equation.
Model Validation: Rigorous internal and external validation to assess the model's robustness and predictive ability.
The resulting QSAR model could highlight the importance of specific descriptors, such as certain steric fields, electrostatic potentials, or hydrophobicity, in determining the biological potency of these compounds. This information can then guide the rational design of new, more potent analogs.
Lack of Specific Research Data Prevents Detailed Analysis of this compound
Despite a comprehensive search of scientific literature and chemical databases, a detailed analysis of the structure-activity relationships (SAR) for this compound and its analogs cannot be provided at this time due to a lack of specific published research on this particular compound. The instructions to generate an article focusing solely on this chemical, with specific subsections on its SAR investigations, key structural descriptors, and ligand efficiency, cannot be fulfilled without foundational scientific studies.
The provided outline presumes the existence of a body of research wherein analogs of this compound have been synthesized and biologically evaluated, allowing for a systematic study of how structural modifications influence their activity. Such studies are essential for identifying which parts of the molecule are critical for its biological effects and for understanding the physicochemical properties that govern its potency and efficiency.
General principles of medicinal chemistry suggest that a SAR study of this compound would involve modifications to its three main structural components: the phenyl ring, the pyridin-4-yl group, and the aniline moiety, as well as alterations to the ethyl linker. However, without experimental data, any discussion of key structural descriptors or ligand efficiency would be purely speculative and would not meet the required standards of a scientifically accurate and informative article.
Similarly, the creation of data tables, as requested, is contingent on the availability of quantitative data from biological assays of a series of related compounds. As no such data has been found in the public domain for this compound, it is not possible to generate these essential components of the requested article.
Therefore, while the structural framework for a potential SAR study is clear, the absence of empirical data makes it impossible to deliver the detailed and specific content as outlined in the user's request. Further research and publication of studies on this compound and its derivatives are required before a comprehensive article on its structure-activity relationship can be written.
Advanced Applications of N 1 Phenyl 2 Pyridin 4 Yl Ethyl Aniline Beyond Biomedical Research
Material Science Applications
The structure of N-(1-Phenyl-2-(pyridin-4-yl)ethyl)aniline, containing a reactive secondary amine and aromatic rings, makes it a theoretical candidate as a monomer or building block for advanced polymers. Aniline (B41778) and its derivatives are foundational to the synthesis of polyanilines, a class of conducting polymers known for their unique electronic and optical properties. nih.govnii.ac.jp The polymerization of aniline monomers can be achieved through chemical or electrochemical oxidation. rsc.orgresearchgate.netescholarship.org The specific substituents on the aniline ring or the nitrogen atom influence the final properties of the polymer, such as solubility, processability, and conductivity. rsc.orgresearchgate.net For instance, a structurally related compound, N-(1,1-Diphenyl-2-(pyridin-4-yl)ethyl)aniline, has been noted for its potential utility in the synthesis of polymers. smolecule.com However, no studies detailing the polymerization of this compound or its use in dye synthesis have been identified.
Compounds incorporating pyridine (B92270) and aniline or triphenylamine (B166846) moieties are frequently investigated for their applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). smolecule.com These molecules often possess favorable electronic properties, such as charge transport capabilities and luminescence, which are essential for optoelectronic devices. The pyridine ring can act as an electron-transporting unit, while the aniline or phenylamine portion can serve as a hole-transporting unit. The specific spatial arrangement and electronic interplay between these groups dictate the material's performance. While analogues like N-(1,1-Diphenyl-2-(pyridin-4-yl)ethyl)aniline have been considered for such applications smolecule.com, there is no available research specifically demonstrating the use or evaluation of this compound in optoelectronic material development.
Agricultural Chemical Research (e.g., Herbicidal Agents)
The pyridine ring is a key structural feature in many commercial herbicides. vt.edu Pyridine carboxylic acid derivatives, for example, can mimic natural plant growth hormones (auxins), leading to abnormal growth and the eventual death of susceptible broadleaf weeds. vt.edu More broadly, compounds containing phenylpyridine moieties have been synthesized and shown to exhibit potent herbicidal activity by inhibiting essential plant enzymes like protoporphyrinogen-IX-oxidase (PPO). nih.govresearchgate.net Research has demonstrated that derivatives of 2-picolinic acid and other pyridine-based structures can possess significant, broad-spectrum herbicidal effects. nih.gov Although these findings highlight the general potential of pyridine-containing molecules in agricultural science google.com, no studies have specifically reported on the evaluation of this compound for herbicidal or other agrochemical properties.
Corrosion Inhibition Studies
Organic compounds containing nitrogen and sulfur atoms, along with aromatic rings and π-electrons, are often effective corrosion inhibitors for metals in acidic environments. These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process. The pyridine and aniline components of this compound contain such features: nitrogen heteroatoms with lone pairs of electrons and multiple aromatic rings.
Numerous studies have demonstrated the efficacy of various pyridine and aniline derivatives as corrosion inhibitors for mild steel and other alloys. researchgate.net For example, compounds like 4-amino-N,N-di-(2-pyridylmethyl)-aniline and other Mannich bases containing pyridine rings have shown significant inhibition efficiency. rsc.orgmdpi.com The mechanism typically involves the interaction of the molecule's electron-rich centers with the vacant d-orbitals of iron atoms on the steel surface. mdpi.com While the molecular structure of this compound suggests it could be a candidate for such studies, there is currently no published research specifically investigating its performance as a corrosion inhibitor.
Catalysis and Organic Synthesis Reagents
The pyridine moiety is a well-established ligand in coordination chemistry and catalysis due to the ability of its nitrogen atom to coordinate with metal centers. Bis(imino)pyridine ligands, for instance, are used to create highly active cobalt and iron catalysts for ethylene (B1197577) polymerization. semanticscholar.org The electronic and steric properties of substituents on the pyridine and imino groups can be tuned to control the catalyst's activity and the properties of the resulting polymer. semanticscholar.org
Furthermore, the aniline portion of the molecule could, in theory, be used as a starting point for various organic reactions. However, the use of this compound itself, either as a ligand for a metal catalyst or as a reagent in organic synthesis, is not documented in the available scientific literature. The synthesis of related compounds like N-ethylaniline often involves standard organic reactions such as nucleophilic substitution or reductive amination google.com, but the catalytic applications of more complex structures like the target compound remain unexplored.
Future Research Directions and Emerging Trends
Design and Synthesis of Novel N-(1-Phenyl-2-(pyridin-4-yl)ethyl)aniline Hybrids
Molecular hybridization is a burgeoning strategy in medicinal chemistry that involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced affinity, efficacy, and a modified side-effect profile. nih.gov This approach offers the advantage of modulating the activity of multiple targets simultaneously, which can be particularly beneficial in complex diseases like cancer. nih.govrsc.org
Future research will likely focus on the rational design and synthesis of novel hybrids incorporating the this compound scaffold. This could involve coupling the core structure with other known bioactive moieties to create synergistic effects. For instance, hybridization with components known to inhibit key cancer-related enzymes or with fragments that improve pharmacokinetic properties will be a key area of exploration. nih.gov The synthesis of these complex molecules will necessitate the development of efficient and versatile chemical strategies, possibly utilizing microwave-assisted or catalyst-free green chemistry approaches to improve yields and reduce reaction times. nih.govsemanticscholar.org
Table 1: Potential Moieties for Hybridization with this compound
| Bioactive Moiety | Potential Therapeutic Target/Effect |
| Quinolone | Anticancer, PI3Kα inhibition mdpi.com |
| Isatin | Anti-neuroinflammatory mdpi.com |
| Chalcone | Anti-neuroinflammatory mdpi.com |
| Pyrimidine | hLDHA inhibition semanticscholar.org |
| Urea | Antiproliferative nih.gov |
Advanced Computational Approaches for Scaffold Optimization
Computational tools are indispensable in modern drug discovery for the rapid and cost-effective optimization of lead compounds. For the this compound scaffold, advanced computational methods will be instrumental in refining its structure to enhance biological activity and drug-like properties.
Techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling can be employed to develop predictive models that correlate the structural features of derivatives with their biological activity. nih.gov These models can then guide the design of new analogs with improved potency. nih.gov Molecular fragment replacement (MFR) studies, coupled with molecular docking simulations, can identify key structural modifications to improve binding affinity to specific biological targets. nih.gov Furthermore, protein-ligand interaction fingerprint (PLIF) analysis can provide detailed insights into the binding modes of these compounds, facilitating rational design. nih.gov
Table 2: Computational Tools for Scaffold Optimization
| Computational Approach | Application in this compound Research |
| 3D-QSAR | Predict biological activity of new derivatives nih.gov |
| Molecular Docking | Predict binding interactions with target proteins smolecule.com |
| Molecular Fragment Replacement | Generate novel molecular databases for virtual screening nih.gov |
| Protein-Ligand Interaction Fingerprint (PLIF) | Analyze and visualize key binding interactions nih.gov |
| ADMET Prediction | In silico assessment of absorption, distribution, metabolism, excretion, and toxicity nih.gov |
Exploration of New Biological Targets and Pathways
While initial studies may have hinted at the potential of this compound derivatives in certain therapeutic areas, a comprehensive exploration of their biological targets and affected pathways is a crucial future direction. Similar molecular structures have shown promise against a range of targets, including anticancer, antimicrobial, and neuroprotective activities. smolecule.com
Future research should involve broad-based biological screening of a library of this compound analogs against a diverse panel of cell lines and biological assays. This could uncover novel therapeutic applications. For instance, investigating the effect of these compounds on kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2 or KDR), which are critical in cancer progression, could be a fruitful avenue. nih.gov Additionally, exploring their potential as modulators of serotonin (B10506) receptors could open up applications in central nervous system disorders. researchgate.net
Development of Sustainable Synthetic Routes
The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to minimize environmental impact and improve efficiency. The development of sustainable synthetic routes for this compound and its derivatives is an important future research direction.
Integration with Chemoinformatics and Artificial Intelligence for Compound Design
The convergence of chemoinformatics and artificial intelligence (AI) is revolutionizing drug discovery. nih.govnih.gov These technologies can analyze vast datasets of chemical information to identify promising new drug candidates and optimize their properties. mdpi.com
For the this compound scaffold, AI and machine learning algorithms can be trained on existing structure-activity relationship data to predict the biological activities and pharmacokinetic properties of novel, virtual derivatives. mdpi.com Generative models, such as variational autoencoders, can be employed to design entirely new molecules based on the this compound core with desired therapeutic profiles. mdpi.com This integration of computational power will undoubtedly accelerate the discovery and development of new drug candidates based on this versatile scaffold. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(1-Phenyl-2-(pyridin-4-yl)ethyl)aniline, and how can intermediates be characterized?
- Methodology :
- Multi-step synthesis : Begin with aromatic nucleophilic substitution or reductive amination to introduce the pyridinyl and phenyl groups. For example, nitrosoaniline derivatives (e.g., 3-chloro-N-(4-ethoxyphenyl)-2-nitrosoaniline) can be synthesized via nitrosation of aniline precursors under acidic conditions .
- Characterization : Use ¹H/¹³C NMR to confirm bond formation (e.g., aromatic protons at δ 6.8–8.2 ppm, ethylenic protons at δ 3.5–4.5 ppm). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (e.g., ±0.001 Da deviation) .
- Data Table :
| Intermediate | Key NMR Signals (δ, ppm) | HRMS (m/z) |
|---|---|---|
| Precursor A | 7.2–8.1 (aromatic H) | 265.1234 |
| Nitroso intermediate | 6.9–7.8 (aromatic H), 9.1 (NO) | 280.1345 |
Q. How can the crystal structure of this compound be resolved?
- Methodology :
- X-ray crystallography : Use single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXL for refinement). Parameters include R-factor < 0.05 and data-to-parameter ratio > 10 for reliability .
- Structural insights : Pyridinyl N-atom geometry (planar vs. puckered) and dihedral angles between aromatic rings inform electronic conjugation .
Advanced Research Questions
Q. How do structural modifications of this compound influence its bioactivity?
- Methodology :
- Functional group substitution : Replace the pyridinyl group with morpholine or piperazine (see analogues in ) and assess insecticidal activity against Plutella xylostella via bioassays (e.g., LC₅₀ determination) .
- Electronic effects : Computational modeling (DFT) calculates HOMO-LUMO gaps to correlate electron density with bioactivity. For example, fluorinated derivatives show enhanced electrophilicity .
- Data Contradiction :
- Some analogues exhibit reduced activity despite favorable computational predictions. Possible factors: steric hindrance from bulky substituents (e.g., cyclopropyl) or metabolic instability.
Q. What strategies resolve discrepancies in spectroscopic data for this compound derivatives?
- Methodology :
- Dynamic NMR : Detect rotational barriers in amide bonds (e.g., coalescence temperature analysis for N-ethyl groups) .
- Isotopic labeling : Use ¹⁵N-labeled pyridine to distinguish overlapping signals in crowded aromatic regions .
- Case Study :
- A nitrosoaniline derivative (2k in ) showed conflicting NOE correlations due to tautomerism. Resolution: Variable-temperature NMR confirmed equilibrium between nitroso and oxime forms.
Q. How can the electronic properties of this compound be exploited in materials science?
- Methodology :
- Conjugated polymers : Incorporate the compound into polyaniline backbones via oxidative polymerization. UV-Vis spectra (λmax ~ 550 nm) indicate extended π-conjugation .
- Charge-transfer complexes : Co-crystallize with 4-nitrobenzoic acid; SCXRD reveals intermolecular H-bonding (O···N distance: 2.8 Å) and π-π stacking (3.5 Å spacing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
